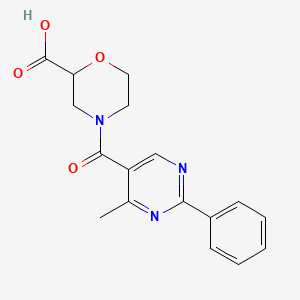![molecular formula C14H14N4O4 B6662673 4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)
4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile chemical characteristics and potential biological applications. This compound is of interest due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid typically involves the reaction of 4-(Triazol-1-yl)benzoic acid with morpholine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to maximize efficiency and cost-effectiveness.
Chemical Reactions Analysis
4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and as a ligand for binding to specific biological targets.
Medicine: It is being investigated for its potential anticancer, antimicrobial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring in the compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it can induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation . The compound may also interact with cellular receptors and signaling pathways, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid can be compared with other triazole derivatives, such as:
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but lacks the morpholine-2-carboxylic acid moiety.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and may exhibit different biological activities.
Indole derivatives: While not triazoles, indole derivatives share some similar biological properties, such as anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-(triazol-1-yl)benzoyl]morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c19-13(17-7-8-22-12(9-17)14(20)21)10-1-3-11(4-2-10)18-6-5-15-16-18/h1-6,12H,7-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQZQBEVRXLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(C=C2)N3C=CN=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[3-(4-Methoxyphenyl)-2-methylpropanoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6662591.png)
![4-[(4-Methyl-2-phenylpyrimidine-5-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6662593.png)
![2-[3-[(4-Morpholin-4-ylbenzoyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B6662605.png)
![2-[3-Methyl-4-[(2-propan-2-yloxyacetyl)amino]phenoxy]acetic acid](/img/structure/B6662609.png)
![2-[3-Methyl-4-[[2-(2-methyl-4-nitroimidazol-1-yl)acetyl]amino]phenoxy]acetic acid](/img/structure/B6662611.png)
![2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6662620.png)
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662628.png)
![3-[[3-(4-Methoxyphenyl)adamantane-1-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6662635.png)
![3-[[2-(4-Chloronaphthalen-1-yl)oxyacetyl]amino]-2-methylpropanoic acid](/img/structure/B6662638.png)
![4-[3-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662646.png)

![2-Methyl-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662663.png)
![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
![2-[[(1-Benzylpyrrolidine-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6662679.png)
